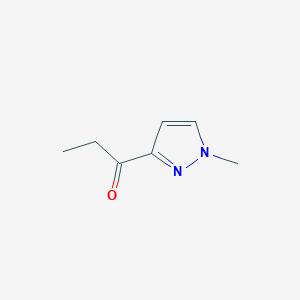
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide, also known as PDPB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to reduce inflammation in animal models of inflammatory bowel disease. 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
实验室实验的优点和局限性
One advantage of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is that it is relatively easy to synthesize and purify. Additionally, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to have a variety of potential applications in the treatment of diseases and conditions. However, one limitation of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.
未来方向
There are several potential future directions for research on 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide. For example, researchers could study the effects of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide on other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could investigate the mechanism of action of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide in more detail, in order to optimize its use in the lab. Finally, researchers could explore the potential use of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide in combination with other drugs, in order to enhance its therapeutic effects.
合成方法
The synthesis of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with pyridine-2-amine. The resulting compound is then purified through recrystallization. The yield of 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide is typically around 70%.
科学研究应用
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been studied for its potential use in treating various diseases and conditions. For example, 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. 2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2,5-dimethyl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-9-21-14-10-13(3)15(11-12(14)2)22(19,20)18-16-7-5-6-8-17-16/h5-8,10-11H,4,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZMRVWTPPWJTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)
![4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2383360.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)


![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2383373.png)




![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)